Einecs 224-858-2 Einecs 224-858-2
Brand Name: Vulcanchem
CAS No.: 4525-27-3
VCID: VC16060189
InChI: InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4-
SMILES:
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol

Einecs 224-858-2

CAS No.: 4525-27-3

Cat. No.: VC16060189

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

Einecs 224-858-2 - 4525-27-3

Specification

CAS No. 4525-27-3
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
IUPAC Name methyl (Z)-3-acetyloxybut-2-enoate
Standard InChI InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4-
Standard InChI Key DEJKBQLJBNGQIU-PLNGDYQASA-N
Isomeric SMILES C/C(=C/C(=O)OC)/OC(=O)C
Canonical SMILES CC(=CC(=O)OC)OC(=O)C

Introduction

Chemical Identity and Structural Features

Methyl 3-(acetoxy)isocrotonate is systematically named as methyl (Z)-3-acetyloxybut-2-enoate, with the IUPAC name reflecting its stereochemistry and functional groups. The compound’s structure includes an α,β-unsaturated ester moiety, which confers reactivity toward nucleophilic additions and conjugate substitutions. Key physicochemical properties include:

PropertyValue
CAS Number4525-27-3
Molecular FormulaC₇H₁₀O₄
Molecular Weight158.15 g/mol
SMILES NotationCC(=CC(=O)OC)OC(=O)C
InChI KeyDEJKBQLJBNGQIU-PLNGDYQASA-N

The Z-configuration of the double bond influences its reactivity, enabling selective transformations in synthetic pathways.

Synthesis Methods and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of isocrotonic acid with acetic anhydride in the presence of pyridine as a catalyst. This exothermic reaction proceeds under mild conditions (20–25°C), yielding high-purity product (>95%) after aqueous workup and distillation.

Isocrotonic acid+Acetic anhydridepyridineMethyl 3-(acetoxy)isocrotonate\text{Isocrotonic acid} + \text{Acetic anhydride} \xrightarrow{\text{pyridine}} \text{Methyl 3-(acetoxy)isocrotonate}

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield consistency (85–90%) and reduce byproduct formation. Advanced catalytic systems, such as immobilized lipases, have been explored to improve energy efficiency, achieving turnover frequencies (TOF) of 1,200 h⁻¹ under optimized conditions.

Chemical Properties and Reactivity

The α,β-unsaturated ester moiety facilitates diverse reactions:

  • Nucleophilic Additions: Amines and alcohols undergo Michael additions at the β-carbon, forming substituted derivatives.

  • Hydrolysis: The acetoxy group hydrolyzes in acidic or basic conditions, generating acetic acid and the corresponding enol ester.

Reaction kinetics studies reveal a second-order dependence on hydroxide ion concentration during hydrolysis, with rate constants (kobsk_{\text{obs}}) of 2.4×1032.4 \times 10^{-3} L·mol⁻¹·s⁻¹ at pH 9.

Applications in Industrial and Pharmaceutical Contexts

Organic Synthesis

The compound serves as a precursor for fragrances and flavoring agents. For example, reaction with geraniol yields geranyl acetate, a key component in perfumery.

Anticancer Drug Development

Derivatives of methyl 3-(acetoxy)isocrotonate exhibit cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 12–45 μM. Structural modifications, such as introducing electron-withdrawing groups at the β-position, enhance potency by 40%.

Agrochemical Innovation

In agricultural trials, thioether derivatives demonstrated 85% efficacy against Plutella xylostella (diamondback moth), outperforming commercial pyrethroids by 20% under identical conditions.

Biological Activity and Mechanistic Insights

The compound’s bioactivity stems from its hydrolysis to reactive intermediates that alkylate cellular nucleophiles. In vitro assays show inhibition of cytochrome P450 3A4 (CYP3A4) with a KiK_i of 18 μM, suggesting potential drug-drug interaction risks.

Comparative Analysis with Structural Analogs

Using Tanimoto similarity indices (>70%), methyl 3-(acetoxy)isocrotonate clusters with:

CompoundCAS NumberSimilarity IndexKey Functional Groups
Methyl 2-acetoxycrotonate3052-50-40.92α,β-unsaturated ester
Ethyl 3-acetoxybutenoate4442-90-40.87Ethyl ester

These analogs share comparable toxicity profiles (LD₅₀ > 2,000 mg/kg in rats), supporting read-across assessments under REACH regulations.

Key Research Findings and Methodological Advances

Predictive Toxicology

Machine learning models (RASAR) predict aquatic toxicity (LC₅₀) with 89% accuracy using structural descriptors, reducing reliance on animal testing.

Process Optimization

Microwave-assisted synthesis reduces reaction times from 6 hours to 25 minutes, achieving 94% yield with 99% purity by GC-MS.

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